N-Boc-3-(3-chlorophenoxy)-1-propylamine
Description
N-Boc-3-(3-chlorophenoxy)-1-propylamine is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a 3-chlorophenoxy group attached to a propylamine backbone. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is structurally characterized by:
- Boc group: Provides steric hindrance and acid-labile protection.
- Propylamine chain: A three-carbon spacer linking functional groups.
Its primary applications lie in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or polymers requiring controlled amine reactivity .
Properties
IUPAC Name |
tert-butyl N-[3-(3-chlorophenoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWVQLESDPNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(3-chlorophenoxy)-1-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 1-bromo-3-chloropropane.
Formation of 3-(3-chlorophenoxy)-1-propylamine: The reaction between 3-chlorophenol and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate leads to the formation of 3-(3-chlorophenoxy)-1-propylamine.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(3-chlorophenoxy)-1-propylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions include the free amine (after deprotection), substituted phenoxyamines, and various oxidized or reduced derivatives.
Scientific Research Applications
N-Boc-3-(3-chlorophenoxy)-1-propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-3-(3-chlorophenoxy)-1-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 3-(Dimethylamino)-1-propylamine (DMAP)
- Structure: Tertiary amine with a dimethylamino group and propyl chain.
- Key Differences: Lacks Boc protection and chlorophenoxy group; features a tertiary amine instead of a protected primary amine.
- Reactivity : The tertiary amine in DMAP acts as a strong base and catalyst in acylation reactions, whereas the Boc group in the target compound renders the amine inert until deprotection .
- Applications : Used in polymer membranes (e.g., poly(ether ketone cardo)s) and surfactant synthesis .
b) 1-Propylamine (PA)
- Structure : Primary amine with a simple three-carbon chain.
- Key Differences: No protective groups or aromatic substituents.
- Reactivity : Highly reactive primary amine prone to oxidation and nucleophilic attacks. In contrast, the Boc group in the target compound reduces reactivity, enabling selective functionalization .
- Applications : Used in semiconductor defect passivation and as a biomarker in food-related studies .
c) N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
Functional Analogues
a) N-Boc-3-(1-naphthyl)-D-alanine
- Structure: Boc-protected amino acid with a naphthyl substituent.
- Key Differences: Amino acid backbone vs. propylamine; naphthyl group vs. chlorophenoxy.
- Applications : Used in peptide synthesis and chiral building blocks, highlighting the versatility of Boc protection in diverse contexts .
b) 3-Chloro-N-phenyl-phthalimide
- Structure : Aromatic phthalimide with chloro and phenyl substituents.
- Key Differences : Phthalimide core vs. amine backbone; lacks Boc protection.
- Applications: Monomer for high-performance polyimides, emphasizing the role of halogenated aromatics in polymer thermal stability .
Comparative Data Table
Key Research Findings
- Reactivity: The Boc group in this compound allows selective deprotection, enabling stepwise synthesis, unlike DMAP or PA, which participate directly in reactions .
- Solubility: The chlorophenoxy group enhances lipophilicity compared to DMAP or PA, making the compound more soluble in organic solvents .
- Thermal Stability : Boc-protected amines decompose at ~150–200°C, whereas DMAP and cyclopropanamine derivatives exhibit higher thermal resilience .
Biological Activity
N-Boc-3-(3-chlorophenoxy)-1-propylamine is a compound that has garnered interest in organic synthesis and pharmaceutical development due to its structural features and potential biological activities. While specific data on its biological activity is limited, insights can be drawn from related compounds and the general characteristics of its structural components.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group, a propylamine backbone, and a 3-chlorophenoxy moiety. The presence of the chlorophenoxy group is significant as it often influences biological interactions, including receptor binding and enzyme inhibition.
| Feature | Description |
|---|---|
| Chemical Formula | C13H18ClN2O2 |
| Molecular Weight | 270.75 g/mol |
| Structure Characteristics | Contains a chlorophenoxy group, which may enhance bioactivity. |
Biological Activity Insights
- Pharmacological Properties : Compounds with similar structures to this compound are known to exhibit various pharmacological properties. The chlorophenoxy moiety is particularly noted for its potential to affect receptor interactions and enzyme activities, which could lead to therapeutic applications in areas such as anti-inflammatory or anti-cancer treatments.
- Receptor Interactions : While specific studies on this compound are scarce, compounds with similar functionalities often undergo extensive interaction studies. These studies typically assess binding affinities to target proteins, cytotoxicity levels, and pharmacokinetic profiles. For example, research on chlorinated phenolic compounds has shown their ability to interact with various G protein-coupled receptors (GPCRs), which are critical in many signaling pathways .
- Synthetic Applications : The compound's ability to undergo nucleophilic substitution makes it valuable in organic synthesis, particularly in creating derivatives that can serve as intermediates in drug synthesis. The stability of the N-Boc group under certain conditions allows for its use in complex synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
